3-(2-Iodophenyl)oxetane
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Overview
Description
3-(2-Iodophenyl)oxetane is an organic compound with the molecular formula C₉H₉IO. It features an oxetane ring, a four-membered cyclic ether, substituted with a 2-iodophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodophenyl)oxetane typically involves the formation of the oxetane ring followed by the introduction of the 2-iodophenyl group. One common method is the intramolecular cyclization of appropriate precursors. For instance, the cyclization of 2-iodophenyl-substituted epoxides under acidic or basic conditions can yield the desired oxetane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Iodophenyl)oxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Ring-Opening: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can facilitate the ring-opening of the oxetane ring.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3-(2-azidophenyl)oxetane or 3-(2-cyanophenyl)oxetane can be formed.
Ring-Opening Products: Linear or branched alcohols or ethers can be obtained from the ring-opening reactions.
Scientific Research Applications
3-(2-Iodophenyl)oxetane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Iodophenyl)oxetane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For instance, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
3-Phenyl-oxetane: Lacks the iodine substituent, resulting in different reactivity and applications.
3-(2-Bromophenyl)oxetane: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
3-(2-Chlorophenyl)oxetane:
Uniqueness: 3-(2-Iodophenyl)oxetane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The iodine substituent can be easily replaced with other functional groups, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(2-iodophenyl)oxetane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOUDRSLCHNFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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